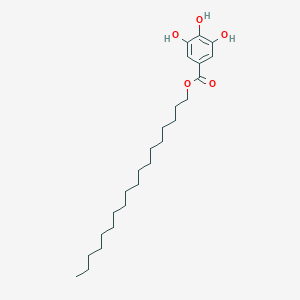
Estearato de galato
Descripción general
Descripción
Octadecyl 3,4,5-trihydroxybenzoate (OTB) is a naturally occurring compound typically found in the seeds of the common shrub, Hypericum perforatum, also known as St. John’s Wort. OTB has been widely studied for its potential therapeutic and medicinal properties, and has been found to have numerous applications in various scientific research settings.
Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes en sistemas no acuosos
Los derivados del estearato de galato han sido estudiados por su mayor lipofilicidad y capacidad antioxidante en sistemas no acuosos. La transesterificación enzimática del (−)-Epigalocatequina-3-O-galato (EGCG) con estearato de vinilo ha demostrado aumentar la lipofilicidad del EGCG, haciéndolo más efectivo en la prevención de la oxidación lipídica en alimentos ricos en grasas . Esta aplicación es significativa para la industria alimentaria, con el objetivo de reemplazar los antioxidantes sintéticos por alternativas naturales.
Liberación sostenida de ácido gálico
La hidrólisis de los galatos de alquilo, incluido el this compound, puede conducir a la liberación sostenida y controlable de ácido gálico en el tracto gastrointestinal. Esta propiedad es beneficiosa para desarrollar alimentos funcionales que aprovechan los efectos antioxidantes y protectores del ácido gálico durante períodos prolongados .
Aditivos de la industria alimentaria
Como aditivo de la industria alimentaria, el this compound sirve como un antioxidante no tóxico. Se utiliza en aceites, pastas fritas, productos cárnicos fermentados, productos acuáticos secos y caramelos de chicle. Su aprobación por parte de los organismos reguladores subraya su seguridad y eficacia para preservar la calidad de los alimentos .
Entornos lipofílicos
En entornos lipofílicos o sistemas de alimentos ricos en grasas, los derivados del this compound exhiben amplias perspectivas de aplicación antioxidante. Reducen significativamente la oxidación lipídica, lo cual es crucial para mantener el sabor y el contenido de nutrientes de los alimentos que contienen grasas .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
It has been suggested that the compound interacts with lipid membranes . The membrane binding abilities of alkyl gallates, including Stearyl gallate, are correlated with their antibacterial and antiviral activities .
Mode of Action
Stearyl gallate’s mode of action is believed to involve its interaction with lipid membranes. The compound’s hydrophilic galloyl group and hydrophobic alkyl chain allow it to bind to lipid membranes . This binding ability is thought to be a primary biophysical factor associated with its pharmacological activities .
Biochemical Pathways
It is known that alkyl gallates can affect microbial cell viability and virus activity . These effects are likely due to the compound’s interaction with lipid membranes, which can disrupt membrane integrity and inactivate membrane proteins .
Pharmacokinetics
It is known that the compound’s long alkyl chain influences its solubility and partitioning behavior . These properties likely affect the compound’s bioavailability and its ability to interact with its targets.
Result of Action
The molecular and cellular effects of Stearyl gallate’s action are likely related to its ability to disrupt lipid membranes and inactivate membrane proteins . These effects can lead to decreased microbial cell viability and reduced virus activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Stearyl gallate. For example, the compound’s activity can be affected by the composition and phase of the lipid membranes it interacts with . Additionally, the compound’s long alkyl chain can lead to self-association in solution, which may also influence its activity .
Análisis Bioquímico
Biochemical Properties
Stearyl gallate interacts with various biomolecules, primarily through its antioxidant properties. It has been shown to have a propensity for self-association in solution, particularly with increasing alkyl chain length . This self-association may play a role in its interactions with enzymes and proteins.
Cellular Effects
Stearyl gallate has been shown to have effects on various types of cells and cellular processes. It has been suggested that it can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, Stearyl gallate has been shown to have a sustained and controllable release, which can be achieved by regulating the chain length of the lipid part in alkyl gallates . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Stearyl gallate is involved in various metabolic pathways. It is known to be hydrolyzed by intestinal lipases and gut microorganisms, including Lactobacillus, to produce free gallic acid . This suggests that it interacts with these enzymes and potentially others in its metabolic pathways.
Subcellular Localization
It has been suggested that vacuoles are the primary sites of localization of galloylated catechins at the subcellular level
Propiedades
IUPAC Name |
octadecyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26)24(28)23(27)20-21/h19-20,26-28H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPAEUKZMBRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145943 | |
| Record name | Stearyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-12-3 | |
| Record name | Stearyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl-3,4,5-trihydroxybenzoat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6740S6023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


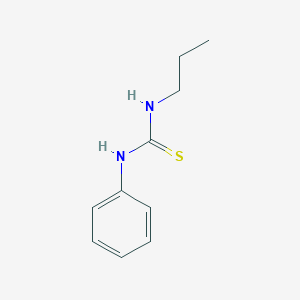
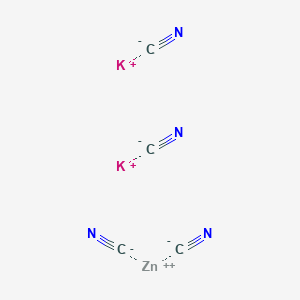
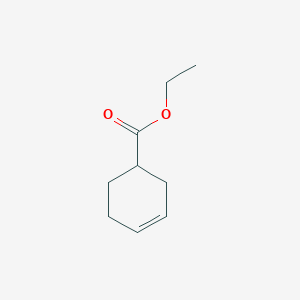



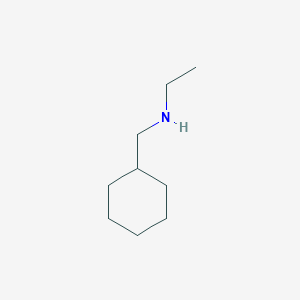
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
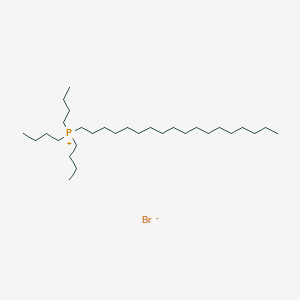



![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
